![molecular formula C9H10N2 B13825340 (2E)-[1-(2-Propyn-1-yl)-2-pyrrolidinylidene]acetonitrile](/img/structure/B13825340.png)
(2E)-[1-(2-Propyn-1-yl)-2-pyrrolidinylidene]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-[1-(2-Propyn-1-yl)-2-pyrrolidinylidene]acetonitrile is an organic compound characterized by its unique structure, which includes a pyrrolidine ring and a propynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-[1-(2-Propyn-1-yl)-2-pyrrolidinylidene]acetonitrile typically involves the reaction of 1-(2-Propyn-1-yl)pyrrolidine with acetonitrile under specific conditions. One common method includes the use of anhydrous solvents and a controlled atmosphere to prevent unwanted side reactions . The reaction is often carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-[1-(2-Propyn-1-yl)-2-pyrrolidinylidene]acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the propynyl group, using reagents like sodium azide or halogens
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in a polar aprotic solvent
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
(2E)-[1-(2-Propyn-1-yl)-2-pyrrolidinylidene]acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2E)-[1-(2-Propyn-1-yl)-2-pyrrolidinylidene]acetonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of thymidylate synthase, which is crucial for DNA synthesis . The pathways involved include the inhibition of nucleotide synthesis and disruption of cellular replication processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prop-2-yn-1-yl glycinate: Similar in structure but differs in functional groups.
Prop-2-yn-1-ol: Shares the propynyl group but lacks the pyrrolidine ring.
Hexadecyl 2-propyn-1-yl (2E)-2-butenedioate: Contains a propynyl group but has a different overall structure.
Uniqueness
(2E)-[1-(2-Propyn-1-yl)-2-pyrrolidinylidene]acetonitrile is unique due to its combination of a pyrrolidine ring and a propynyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Propriétés
Formule moléculaire |
C9H10N2 |
|---|---|
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
(2E)-2-(1-prop-2-ynylpyrrolidin-2-ylidene)acetonitrile |
InChI |
InChI=1S/C9H10N2/c1-2-7-11-8-3-4-9(11)5-6-10/h1,5H,3-4,7-8H2/b9-5+ |
Clé InChI |
KLLIOSKRCZSPCQ-WEVVVXLNSA-N |
SMILES isomérique |
C#CCN\1CCC/C1=C\C#N |
SMILES canonique |
C#CCN1CCCC1=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


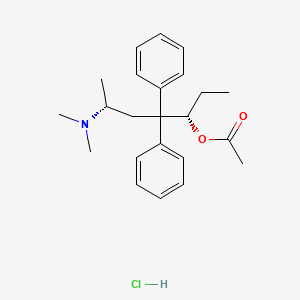


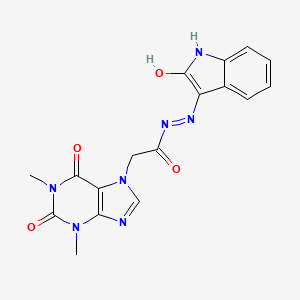
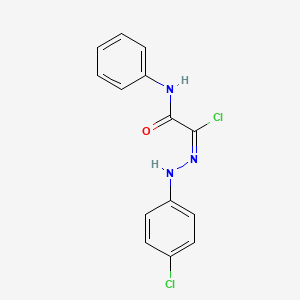
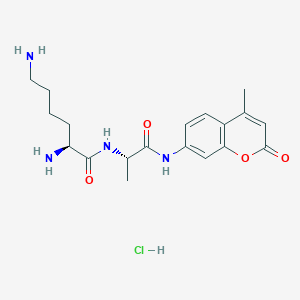
![Acetamide,N-1H-benzo[D]imidazol-1-YL-](/img/structure/B13825286.png)
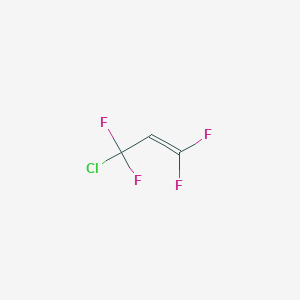
![Tricyclo[3.3.1.13,7]decane-1-carboxylicacid,3-bromo-5-methyl-](/img/structure/B13825303.png)
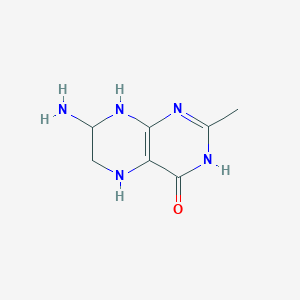
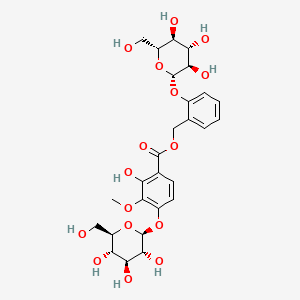
![(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-17-(2-sulfanylacetyl)-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13825315.png)

![4,8-Methano-4H-indeno[5,6-C][1,2,5]oxadiazole](/img/structure/B13825339.png)
